molecular formula C6H7NO4 B2935489 (5-Methyl-isoxazol-3-yloxy)-acetic acid CAS No. 56674-48-7

(5-Methyl-isoxazol-3-yloxy)-acetic acid

Cat. No.: B2935489
CAS No.: 56674-48-7
M. Wt: 157.125
InChI Key: GAMRWZRZSQLJTA-UHFFFAOYSA-N
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Description

(5-Methyl-isoxazol-3-yloxy)-acetic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid typically involves the reaction of 5-methylisoxazole with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the isoxazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Scale-up processes would also need to consider factors like cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-isoxazol-3-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-isoxazol-3-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Derivatives of this compound have shown activity against certain bacterial and fungal strains, as well as cytotoxic effects on cancer cell lines .

Medicine

The compound and its derivatives are being explored for their potential use as therapeutic agents. Their ability to inhibit specific enzymes or interact with biological targets makes them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Methyl-isoxazol-3-yloxy)-acetic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by inhibiting enzymes or interacting with cellular targets. For example, some derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in various physiological processes . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-isoxazol-3-yloxy)-acetic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and functional materials. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in scientific and industrial advancements.

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-4-2-5(7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMRWZRZSQLJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56674-48-7
Record name 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid
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